Diphenyl ether

Description

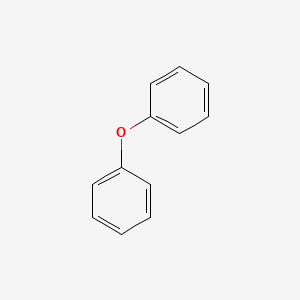

Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.

This compound is a natural product found in Vitis vinifera and Mangifera indica with data available.

Propriétés

IUPAC Name |

phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIUVYZYUHIAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O, Array, (C6H5)2O | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diphenyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diphenyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25718-67-6 | |

| Record name | Benzene, 1,1′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9021847 | |

| Record name | Diphenyl oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor. | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08 | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.86 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F) | |

CAS No. |

101-84-8, 32576-61-7 | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O695R5M1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN88DF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F | |

| Record name | DIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6330 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ETHER (VAPOR) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/25 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl ether (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Introduction: The Enduring Utility of a Simple Aromatic Ether

An In-Depth Technical Guide to Diphenyl Ether: Structure, Properties, and Applications

This compound (also known as diphenyl oxide or phenoxybenzene) is an organic compound featuring two phenyl rings linked by an oxygen atom. First identified in the 19th century, this simplest of the diaryl ethers has demonstrated remarkable versatility.[1] Its exceptional thermal stability, distinct aroma, and reactive phenyl rings have cemented its role not only in industrial processes but also as a privileged scaffold in modern medicinal chemistry.[1][2]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond basic data to explore the causality behind its synthesis, reactivity, and diverse applications, providing field-proven insights into its utility.

Part 1: Molecular Structure and Spectroscopic Profile

The chemical structure of this compound is foundational to its properties. The molecule, with the formula (C₆H₅)₂O, consists of two planar phenyl groups connected via an oxygen atom, resulting in a bent molecular geometry.[3][4] This arrangement allows for delocalization of electrons across the aromatic systems, influencing its reactivity and spectroscopic behavior.

Key Identifiers:

-

IUPAC Name: Phenoxybenzene[5]

-

CAS Number: 101-84-8[6]

-

Molecular Formula: C₁₂H₁₀O[3]

-

Molecular Weight: 170.21 g/mol [3]

Caption: Chemical structure of this compound (C₁₂H₁₀O).

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. The proton NMR spectrum shows characteristic signals in the aromatic region, while the carbon spectrum reveals the different carbon environments in the phenyl rings.[7][8] Complex derivatives may require 2D NMR techniques like HSQC and HMBC for unambiguous signal assignment.[9]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak corresponding to its molecular weight.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-O-C ether stretching and aromatic C-H and C=C vibrations.[6]

Part 2: Physicochemical Properties

This compound's physical and chemical properties are key to its industrial and laboratory applications. It exists as a colorless crystalline solid or liquid, depending on the ambient temperature, and is notable for its pleasant, geranium-like odor.[11][12]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 25-27 °C (80.3 °F) | [5] |

| Boiling Point | 259 °C (498 °F) | |

| Density | 1.073 g/mL at 25 °C | [11] |

| Vapor Pressure | <1 mmHg at 20 °C | [3] |

| Flash Point | 115 °C (239 °F) | [5][13] |

| Autoignition Temp. | 618 °C (1144 °F) | |

| Refractive Index | n20/D 1.579 |

| Solubility | Insoluble in water; soluble in alcohol, benzene, and diethyl ether. |[4][11] |

One of its most critical properties is its exceptional thermal stability, which allows it to be used in high-temperature applications without significant degradation.[11][14] This stability, combined with its liquid state over a wide temperature range, makes it an ideal heat transfer fluid.[15]

Part 3: Synthesis and Manufacturing

The primary method for synthesizing this compound is the Ullmann condensation (also known as the Ullmann ether synthesis). This reaction involves the copper-catalyzed coupling of an alkali metal phenoxide with an aryl halide.[15][16]

The causality behind this choice of reaction is twofold:

-

Reactivity: Standard nucleophilic aromatic substitution is difficult on unactivated aryl halides. The copper catalyst is essential for facilitating the C-O bond formation.[16]

-

Availability of Precursors: The starting materials, phenol and halobenzenes like bromobenzene or chlorobenzene, are readily available industrial chemicals.[15][17]

The reaction mechanism involves the in-situ formation of a copper(I) phenoxide species, which then reacts with the aryl halide.[16] Industrially, this compound is also obtained as a significant byproduct during the high-pressure hydrolysis of chlorobenzene in the production of phenol.[14][15]

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Protocol: Laboratory-Scale Ullmann Ether Synthesis

This protocol is a representative methodology for the synthesis of this compound.

-

Equipment Setup: A three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Reactant Charging: To the flask, add phenol (1.0 eq), potassium hydroxide (1.1 eq), and a high-boiling solvent (e.g., pyridine or DMF).

-

Formation of Phenoxide: Heat the mixture under a nitrogen atmosphere to form the potassium phenoxide salt. Water is typically removed azeotropically.

-

Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide (e.g., 5-10 mol%).

-

Aryl Halide Addition: Slowly add bromobenzene (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 150-210°C) for several hours, monitoring the reaction progress by TLC or GC.[16]

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer to remove residual base and phenol. Dry the organic phase, remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to yield pure this compound.

Part 4: Chemical Reactivity

While the ether linkage itself is quite stable, the two phenyl rings are susceptible to electrophilic aromatic substitution reactions typical of aromatic compounds.[4][15] These reactions include:

-

Hydroxylation

-

Nitration

-

Halogenation

-

Sulfonation

-

Friedel-Crafts Alkylation and Acylation

The phenoxy group (-OPh) is an ortho, para-directing activator, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 on the phenyl rings.

Caption: Electrophilic nitration of this compound, yielding primarily the para-substituted product.

A notable transformation is the Ferrario reaction , where this compound reacts with elemental sulfur in the presence of aluminum chloride to form phenoxathiin, a heterocyclic compound used in the production of high-performance polymers like polyamides and polyimides.[15]

Part 5: Applications in Research and Drug Development

The applications of this compound and its derivatives are extensive, ranging from bulk industrial uses to highly specific roles in pharmacology.

-

Heat Transfer Fluid: The primary industrial application is as a component of a eutectic mixture with biphenyl (73.5% this compound, 26.5% biphenyl), commercially known as Dowtherm A.[15] This fluid is valued for its high thermal stability and wide liquid temperature range, making it ideal for heat transfer in chemical processing plants.[14]

-

Fragrance and Flavoring: Due to its geranium-like scent, stability, and low cost, this compound is widely used in perfumes for soaps and detergents.[14][15] It is also found naturally in foods like muscat grapes and vanilla and is used as a flavoring ingredient.[12]

-

Chemical Intermediate: It serves as a starting material for various chemical syntheses, including the production of phenoxathiin and polybrominated diphenyl ethers (PBDEs), which were historically used as flame retardants.[15] Note: The use of many PBDEs is now restricted due to their environmental persistence and toxicity.[18][19]

The this compound Scaffold in Drug Discovery

For drug development professionals, the this compound moiety is recognized as a "privileged scaffold."[2] This means its structure is frequently found in compounds with diverse biological activities, making it a valuable starting point for designing new therapeutic agents. Its structural rigidity and ability to position substituents in specific spatial orientations allow for fine-tuning interactions with biological targets.[9]

Examples of drugs and biologically active molecules containing the this compound scaffold include:

-

Antimicrobials: Triclosan is a well-known antibacterial and antifungal agent that contains a this compound core.[1] Rational design of novel this compound derivatives continues to be a strategy for developing new antitubercular agents that target enzymes like enoyl-acyl carrier protein reductase.[20]

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) such as Nimesulide and Fenclofenac are based on this structure.[1]

-

Anticancer Agents: The multi-kinase inhibitor Sorafenib, used to treat certain types of cancer, features a this compound linkage.[1]

-

Antiviral & Antifungal Agents: The scaffold is present in various compounds explored for their antiviral and antifungal properties.[1]

Research has shown that substituted diphenyl ethers can act as broad-spectrum platforms for developing chemotherapeutics against bacterial pathogens like Francisella tularensis.[21]

Part 6: Safety, Handling, and Toxicology

Proper handling of this compound is crucial for laboratory and industrial safety. It is combustible and reacts with strong oxidants.[13] On exposure to air, it can potentially form explosive peroxides.[13]

Handling and Storage:

-

Ventilation: Use in a well-ventilated area, with local exhaust if possible, to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and appropriate protective clothing.[13][22]

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, separated from strong oxidants.[22]

-

Spills: For liquid spills, absorb with an inert material like sand. For solid spills, sweep up carefully to avoid creating dust.[13][22] Prevent the chemical from entering the environment.[13]

Toxicological Profile:

-

Acute Effects: The substance is mildly irritating to the eyes, skin, and upper respiratory tract.[13] Inhalation may cause coughing and a sore throat.[13]

-

Chronic Effects: Repeated or prolonged skin contact may lead to dermatitis.[13]

-

Carcinogenicity: There is no evidence that this compound is mutagenic or carcinogenic.[23]

-

Environmental Hazard: this compound is classified as very toxic to aquatic organisms with long-lasting effects.[13][24] It is a marine pollutant and should not be released into the environment.[13][22] Recent studies using zebrafish models have explored its genotoxic and biochemical impacts, noting alterations in gill tissue and blood cells upon exposure.[25]

It is critical to distinguish the toxicology of this compound from its polybrominated derivatives (PBDEs). PBDEs are persistent organic pollutants with a range of toxic effects, including endocrine disruption and neurotoxicity, and are subject to much stricter regulation.[18][19]

References

- 1. Potentials of this compound Scaffold as a Therapeutic Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound(101-84-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural Features and NMR Spectroscopic Analysis of this compound Derivatives - Oreate AI Blog [oreateai.com]

- 10. This compound [webbook.nist.gov]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. ICSC 0791 - this compound [chemicalsafety.ilo.org]

- 14. This compound | 101-84-8 [chemicalbook.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. 25 this compound Manufacturers in 2025 | Metoree [us.metoree.com]

- 18. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 23. dep.nj.gov [dep.nj.gov]

- 24. lobachemie.com [lobachemie.com]

- 25. Toxicological assessment of this compound using adult zebrafish and human lymphocytes: Biochemical, genotoxic, cytotoxic, histopathological and ultrastructural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diphenyl Ether for the Modern Researcher

A Comprehensive List of SEO-Driven, Long-Tail Keywords

Target Audience: Scientific Researchers, Organic Chemists, Materials Scientists, Drug Development Professionals

Content Focus: Synthesis, Reaction Mechanisms, Analytical Techniques, and Applications

I. Synthesis & Methodology Keywords

-

Ullmann condensation mechanism for this compound synthesis[1][2][3]

-

Step-by-step Ullmann reaction for phenoxybenzene preparation[2][5]

-

Optimizing catalyst choice for Ullmann ether condensation[1][6]

-

Microwave-assisted synthesis of this compound derivatives

-

Palladium-catalyzed cross-coupling for C-O bond formation

-

Synthesis of substituted diphenyl ethers from phenols and aryl halides[4]

-

Purification of this compound from high-pressure phenol synthesis byproduct[7]

-

Solvent effects in the synthesis of poly(arylene ether)s via Ullmann condensation[6]

-

Comparing Williamson and Ullmann ether synthesis for diaryl ethers[4]

II. Reactions & Mechanistic Analysis Keywords

-

Friedel-Crafts acylation of this compound regioselectivity[4]

-

Electrophilic aromatic substitution on phenoxybenzene[4]

-

Mechanism of photochemical rearrangement of this compound[8]

-

Cleavage of this compound C-O bond with strong acids[9]

-

Hydroxylation and nitration of the this compound core[4]

-

Ferrario reaction mechanism for phenoxathiin synthesis from this compound[4]

-

Computational studies on the conformational analysis of this compound

-

Kinetics of hydrodeoxygenation of this compound[10]

-

Synthesis of polybrominated diphenyl ethers (PBDEs) for flame retardants[4]

III. Analytical & Spectroscopic Keywords

-

1H and 13C NMR spectral assignment for this compound derivatives[11]

-

Interpreting the mass spectrum of phenoxybenzene

-

FTIR analysis of the ether linkage in aromatic ethers

-

GC-MS method for quantifying this compound in environmental samples[12]

-

Using HSQC and HMBC for structure elucidation of complex diphenyl ethers[11]

-

Compound-specific isotope analysis (CSIA) for tracing PBDE sources[10]

-

Challenges in quantifying higher brominated this compound congeners[13]

-

HPLC method for analysis of BDE-209 and its photodegradation products[14]

IV. Applications in Research & Development Keywords

-

This compound derivatives as antitubercular agents[15]

-

Design and synthesis of this compound-based bis-heterocycles for drug discovery[16][17]

-

Polybrominated diphenyl ethers (PBDEs) as potential anticancer drugs[18]

-

Using this compound as a high-temperature solvent for polyester synthesis[10]

-

Eutectic mixture of this compound and biphenyl as a heat transfer fluid[4][19]

-

This compound moiety in the structure of thyroid hormone T3[4]

-

Role of this compound as a processing aid in polymer production[4]

-

Application of this compound as a dye carrier for polyesters[20]

-

Synthesis of polyamides and polyimides using phenoxathiin intermediate[4]

-

This compound in the synthesis of high-performance polymers like PPO[6]

Authored by a Senior Application Scientist

Introduction: Beyond the Fragrance

This compound, with the chemical formula (C₆H₅)₂O, is the simplest diaryl ether.[4] While widely recognized in the fragrance industry for its stable, geranium-like scent, its utility in advanced scientific research is far more profound.[4][7] For researchers, this molecule serves as a critical building block, a high-stability solvent, and a foundational scaffold for complex molecular architectures. Its robust chemical nature, characterized by the strong C-O-C ether linkage between two phenyl rings, makes it resistant to cleavage except under harsh conditions.[9]

This guide provides an in-depth exploration of this compound, moving beyond its basic properties to detail the synthetic methodologies, reaction chemistries, and high-value applications relevant to professionals in organic synthesis, materials science, and drug discovery. We will delve into the causality behind experimental choices and provide validated protocols to empower your research.

Core Physicochemical & Spectroscopic Data

Understanding the fundamental properties of this compound is paramount for its effective use in experimental design. The molecule is a colorless solid or liquid with a low melting point, making it convenient to handle in the lab.[4][21] Its high boiling point and thermal stability are key to its application as a heat-transfer fluid and a solvent for high-temperature polymerizations.[7][10][22]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O | [4][21] |

| Molar Mass | 170.21 g·mol⁻¹ | [4][23] |

| Appearance | Colorless solid or liquid | [4][21] |

| Melting Point | 26-27 °C (79-81 °F) | [4][21] |

| Boiling Point | 258.55 °C (497.39 °F) | [4][21] |

| Density | 1.08 g/cm³ (at 20 °C) | [4] |

| Solubility in Water | Insoluble | [4][7] |

| Vapor Pressure | 0.02 mmHg (at 25 °C) | [4] |

| Primary NMR Signal (¹H) | Aromatic protons ~6.9-7.4 ppm | [11] |

| Primary NMR Signal (¹³C) | Aromatic carbons ~118-158 ppm | [11] |

Synthesis of the this compound Core: The Ullmann Condensation

While this compound can be obtained as a byproduct of the high-pressure hydrolysis of chlorobenzene in phenol production, the most versatile and common laboratory-scale synthesis is the Ullmann condensation.[4][7] This reaction involves the copper-catalyzed coupling of an alkali metal phenolate with an aryl halide.[1][2][3]

The choice of a copper catalyst is critical for reaction efficiency. While traditional methods used copper powder or bronze, modern protocols favor soluble copper(I) salts, such as CuI or CuBr, which often lead to higher yields and milder reaction conditions. The mechanism involves the formation of an aryloxycopper(I) intermediate, which then undergoes reaction with the aryl halide.[24]

Caption: Mechanism of the copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is designed for robustness and clarity, ensuring a self-validating system through clear checkpoints.

Materials:

-

Phenol (9.41 g, 100 mmol)

-

Bromobenzene (15.7 g, 100 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol)

-

Copper(I) Iodide (CuI) (0.95 g, 5 mmol)

-

Pyridine (anhydrous, 100 mL)

-

Toluene

-

2M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Addition: To the flask, add phenol, potassium carbonate, and copper(I) iodide.

-

Solvent & Degassing: Add 100 mL of anhydrous pyridine. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere. This step is critical to prevent oxidative side reactions.

-

Phenolate Formation: Heat the mixture to 100 °C and stir for 1 hour. The formation of the potassium phenolate is the foundational step for the subsequent coupling.

-

Coupling Reaction: Add bromobenzene to the reaction mixture via syringe. Increase the temperature and maintain a gentle reflux (approx. 115-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of starting materials indicates completion.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into 200 mL of 2M HCl to neutralize the excess base and protonate any remaining phenolate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 50 mL). The organic product will partition into the toluene layer.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). This removes pyridine and other impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a dark oil. Purify by vacuum distillation (boiling point ~121 °C at 10 mmHg) to yield pure this compound as a colorless liquid or solid.[4]

Key Reactions of the this compound Scaffold

The this compound core is relatively inert, but the phenyl rings undergo typical electrophilic aromatic substitution reactions. These reactions allow for the functionalization of the scaffold, creating a diverse library of derivatives for various applications.[4]

-

Halogenation: Bromination, for instance, leads to polybrominated diphenyl ethers (PBDEs), which have been extensively used as flame retardants.[4][25]

-

Nitration & Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which are versatile handles for further synthetic transformations.[4]

-

Friedel-Crafts Alkylation and Acylation: These reactions attach alkyl or acyl groups to the aromatic rings, enabling the construction of more complex molecular frameworks.[4]

-

Photochemical Rearrangement: Upon UV irradiation, this compound can rearrange intramolecularly to form 2-phenylphenol and 4-phenylphenol.[8] This occurs via a radical pair intermediate involving phenoxy and phenyl radicals.[8]

Applications in Scientific Research

The true value of this compound for researchers lies in its application as a stable core for building functional molecules.

A. Drug Discovery and Medicinal Chemistry

The this compound moiety is a privileged scaffold in medicinal chemistry. Its rigid, yet non-planar, conformation allows it to present substituents in specific spatial orientations, making it ideal for binding to biological targets.

-

Antitubercular Agents: A series of this compound derivatives mimicking triclosan have been synthesized and shown to possess significant in vitro activity against Mycobacterium tuberculosis.[15]

-

Anticancer Research: Naturally occurring PBDEs isolated from marine sponges have demonstrated the ability to inhibit microtubule protein assembly, a key target in cancer chemotherapy.[18]

-

Hybrid Molecules: By linking two pharmacophoric units via a this compound bridge, researchers have created novel hybrid molecules with enhanced biological activity.[16][17] This strategy leverages the this compound as a stable, biocompatible linker.

Caption: Drug discovery workflow using the this compound scaffold.

B. Materials Science and Polymer Chemistry

The exceptional thermal stability of the this compound linkage is a major asset in materials science.

-

Heat Transfer Fluids: A eutectic mixture of 73.5% this compound and 26.5% biphenyl (commercially known as Dowtherm A) is a widely used heat transfer fluid in industrial applications and concentrated solar power (CSP) plants due to its large liquid temperature range.[4][10][19][26]

-

High-Performance Polymers: this compound is a key component in the synthesis of polyesters and other high-performance polymers.[4][10] It can act as a high-boiling point solvent or as a monomeric unit to impart flexibility and thermal stability to the polymer backbone.[10]

Safety and Handling

While broadly applicable, proper handling of this compound is essential. It is classified as hazardous to aquatic life.[10] Researchers should consult the Safety Data Sheet (SDS) before use. Key safety measures include:

-

Working in a well-ventilated fume hood.

-

Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoiding contact with strong oxidizing agents.

-

Storing in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is far more than a simple aromatic compound. For the scientific researcher, it represents a robust and versatile platform for innovation. Its unique combination of thermal stability, chemical inertness, and capacity for functionalization makes it an invaluable tool in the synthesis of novel pharmaceuticals, the development of advanced materials, and the execution of high-temperature chemical processes. Understanding the core principles of its synthesis, reactivity, and application, as detailed in this guide, is key to unlocking its full potential in the laboratory.

References

- 1. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CN102146024B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 101-84-8 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Structural Features and NMR Spectroscopic Analysis of this compound Derivatives - Oreate AI Blog [oreateai.com]

- 12. agilent.com [agilent.com]

- 13. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Novel this compound-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One moment, please... [globalhtf.com]

- 20. dep.nj.gov [dep.nj.gov]

- 21. This compound | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. This compound (CAS 101-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 24. tandfonline.com [tandfonline.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

An In-Depth Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy

Introduction: A Paradigm Shift in Cellular Immunotherapy

Chimeric Antigen Receptor (CAR) T-cell therapy represents a revolutionary convergence of gene therapy, immunology, and oncology, fundamentally altering the treatment landscape for cancers previously deemed intractable.[1] This "living drug" approach involves the genetic reprogramming of a patient's own T-cells to express synthetic receptors capable of recognizing and eliminating malignant cells with high specificity.[2][3] Initially demonstrating profound success in relapsed or refractory (R/R) B-cell malignancies, the applications for CAR-T technology are rapidly expanding, driven by continuous innovation in receptor design, manufacturing protocols, and strategies to overcome clinical challenges.[1][4] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core principles of CAR-T cell therapy, from molecular design and manufacturing to clinical application and the management of its unique toxicities.